molecular formula C17H27N3O4 B6770246 N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-(oxolan-2-ylmethoxy)propanamide

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-(oxolan-2-ylmethoxy)propanamide

Cat. No.: B6770246
M. Wt: 337.4 g/mol
InChI Key: TZJPYYKNXWLJHD-WUCCLRPBSA-N
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Description

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-(oxolan-2-ylmethoxy)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an oxane ring, and an oxolane ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-(oxolan-2-ylmethoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-12(24-11-13-5-3-9-22-13)17(21)19-14-6-4-10-23-15(14)16-18-7-8-20(16)2/h7-8,12-15H,3-6,9-11H2,1-2H3,(H,19,21)/t12?,13?,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJPYYKNXWLJHD-WUCCLRPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCOC1C2=NC=CN2C)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@H]1CCCO[C@@H]1C2=NC=CN2C)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-(oxolan-2-ylmethoxy)propanamide typically involves multiple steps, starting with the preparation of the imidazole and oxane intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-(oxolan-2-ylmethoxy)propanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-(oxolan-2-ylmethoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-(oxolan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and oxane derivatives, such as:

  • N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-(oxolan-2-ylmethoxy)propanamide analogs
  • Imidazole derivatives
  • Oxane derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which may confer specific properties and activities not found in other similar compounds.

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